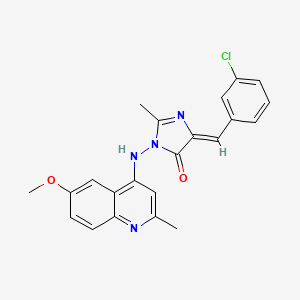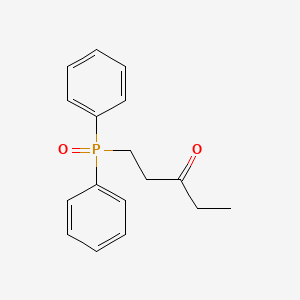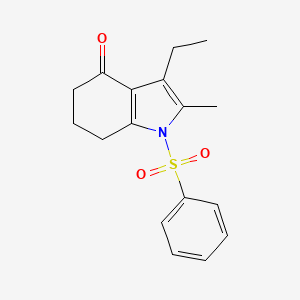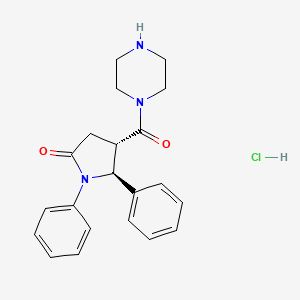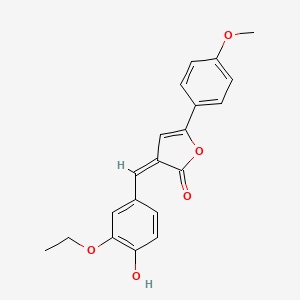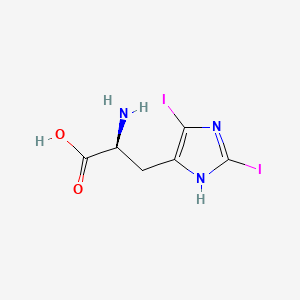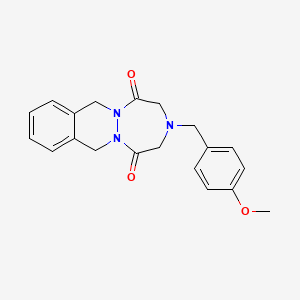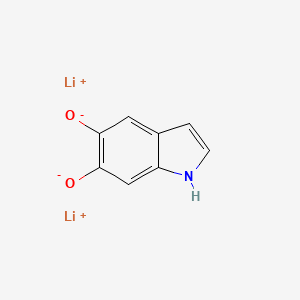
Lithium 1H-indole-5,6-bis(olate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 1H-indole-5,6-bis(olate) is a compound that belongs to the indole family, which is known for its diverse biological and chemical properties Indoles are heterocyclic compounds that play a significant role in various fields, including organic chemistry, medicinal chemistry, and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lithium 1H-indole-5,6-bis(olate) typically involves the lithiation of indole derivatives. One common method is the reaction of indole with lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The lithiation process introduces lithium atoms at specific positions on the indole ring, resulting in the formation of Lithium 1H-indole-5,6-bis(olate).
Industrial Production Methods: Industrial production of Lithium 1H-indole-5,6-bis(olate) may involve large-scale lithiation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The final product is purified using techniques like recrystallization or chromatography to ensure its suitability for various applications.
化学反应分析
Types of Reactions: Lithium 1H-indole-5,6-bis(olate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced indole derivatives.
Substitution: The lithiation of indole allows for subsequent substitution reactions with electrophiles, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products:
科学研究应用
Lithium 1H-indole-5,6-bis(olate) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules. Its reactivity and versatility make it valuable in the development of new synthetic methodologies.
Biology: Indole derivatives, including Lithium 1H-indole-5,6-bis(olate), have been studied for their biological activities. They exhibit potential as antimicrobial, anticancer, and anti-inflammatory agents.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development. Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: Lithium 1H-indole-5,6-bis(olate) is used in the development of advanced materials, including organic semiconductors and battery components. Its properties contribute to the performance and stability of these materials.
作用机制
The mechanism of action of Lithium 1H-indole-5,6-bis(olate) involves its interaction with specific molecular targets and pathways. The compound’s lithium atoms play a crucial role in its reactivity and binding affinity. In biological systems, Lithium 1H-indole-5,6-bis(olate) may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Lithium 1H-indole-2,3-dione: Another lithium-indole complex with distinct properties and applications.
Lithium 1H-indole-3-carboxylate:
Comparison: Lithium 1H-indole-5,6-bis(olate) stands out due to its unique substitution pattern on the indole ring. This structural difference influences its reactivity, stability, and potential applications. Compared to other lithium-indole complexes, Lithium 1H-indole-5,6-bis(olate) may offer advantages in specific synthetic and industrial processes, making it a valuable compound for further exploration.
属性
分子式 |
C8H5Li2NO2 |
|---|---|
分子量 |
161.1 g/mol |
IUPAC 名称 |
dilithium;1H-indole-5,6-diolate |
InChI |
InChI=1S/C8H7NO2.2Li/c10-7-3-5-1-2-9-6(5)4-8(7)11;;/h1-4,9-11H;;/q;2*+1/p-2 |
InChI 键 |
WCMNJDWWPAFHDN-UHFFFAOYSA-L |
规范 SMILES |
[Li+].[Li+].C1=CNC2=CC(=C(C=C21)[O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


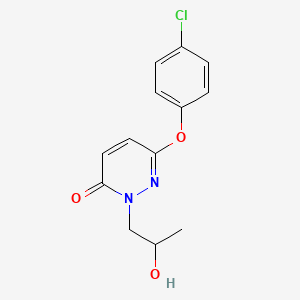
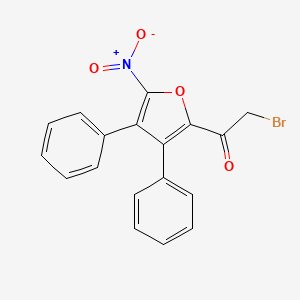
![Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12922733.png)
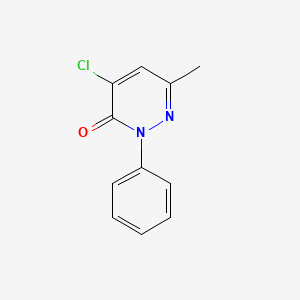
![2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922740.png)

